2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a bicyclic precursor with tert-butoxycarbonyl chloride under basic conditions to introduce the tert-butoxycarbonyl protecting group. This is followed by benzylation using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its functional groups. The benzyl and tert-butoxycarbonyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and binding affinity. The bicyclic structure also contributes to its unique chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the benzyl group, which affects its reactivity and applications.
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid:
Uniqueness
The presence of both the benzyl and tert-butoxycarbonyl groups in 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid makes it unique compared to its analogs. These groups confer specific chemical properties, such as increased hydrophobicity and the ability to undergo selective reactions, which are valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-12-18(15(21)22)9-14(20)11-19(18)10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) |
InChI Key |
OXUPVKGUMYXTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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